

Streptovitacin A physical and chemical properties

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Compound of Interest

Compound Name: Streptovitacin A

Cat. No.: B1681763

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An In-Depth Technical Guide to **Streptovitacin A**

Introduction

Streptovitacin A is a naturally occurring compound isolated from microorganisms, notably *Streptomyces* species.[1] It is recognized for its potent biological activities, including antibacterial and antiproliferative effects.[2] As a glutarimide antibiotic, it shares structural and functional similarities with cycloheximide, a well-known inhibitor of protein synthesis.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of **Streptovitacin A**, its mechanism of action, and relevant experimental protocols for its study, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

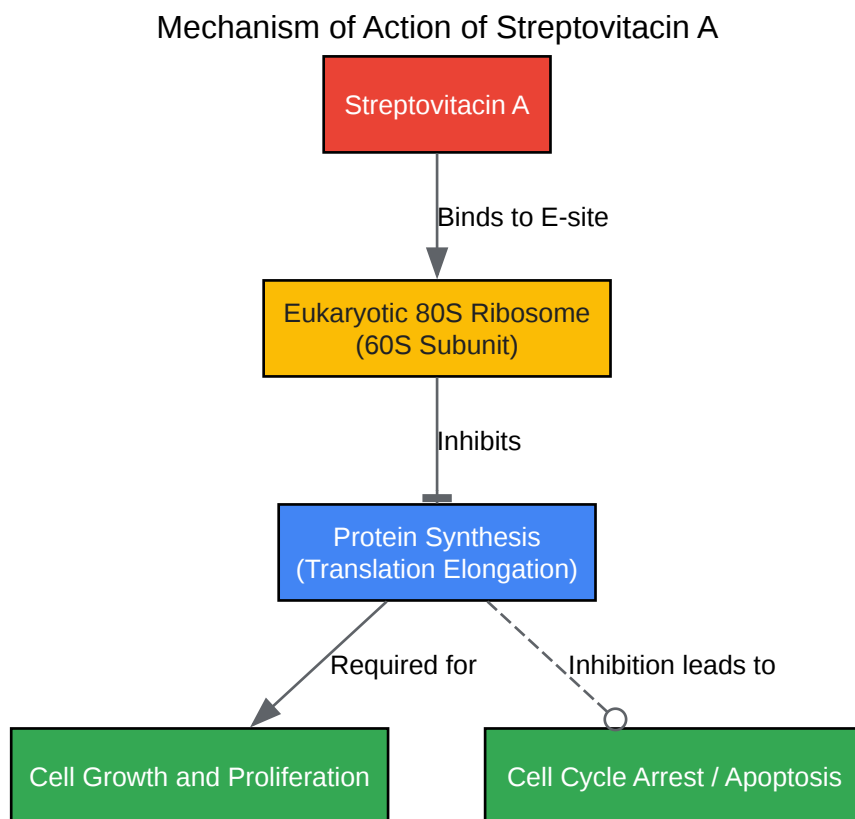
The fundamental physical and chemical characteristics of **Streptovitacin A** are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	References
Molecular Formula	C ₁₅ H ₂₃ NO ₅	[2][5]
Molecular Weight	297.35 g/mol	[2][5]
CAS Number	523-86-4	[5]
IUPAC Name	4-(2-hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl)piperidine-2,6-dione	[1]
Appearance	Solid powder	[5]
Purity	>98%	[5]
Solubility	Soluble in DMSO	[5]
Storage and Stability	Shipped at ambient temperature. For short-term storage (days to weeks), keep at 0-4°C. For long-term storage (months to years), store at -20°C in a dry, dark place. The compound is stable for over three years if stored properly.	[5]

Biological Activity and Mechanism of Action

Streptovitacin A demonstrates significant biological activity, primarily through the inhibition of protein synthesis, a mechanism it shares with its analogue, cycloheximide.[4] This inhibition disrupts cellular proliferation, leading to its observed antifungal and antitumor properties.[2][3] Studies have shown that **Streptovitacin A** can induce a temporary halt in the growth of cancer cell lines, such as KB human epidermoid carcinoma cells.[6]

The primary molecular target of **Streptovitacin A** is the eukaryotic ribosome, where it interferes with the elongation step of translation. By binding to the E-site of the 60S ribosomal subunit, it blocks the translocation of deacylated tRNA, thereby stalling protein synthesis.



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Caption: Mechanism of action of **Streptovitacin A**.

Experimental Protocols

The evaluation of **Streptovitacin A**'s biological activity often involves in vitro cytotoxicity assays to determine its effect on cell viability and proliferation. Below is a generalized protocol for assessing cytotoxicity using a metabolic assay (e.g., MTS or MTT) or an enzyme release assay (e.g., LDH).

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of **Streptovitacin A** on a selected cell line.

Materials:

- Target cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Streptovitacin A** stock solution (in DMSO)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- Cytotoxicity detection reagent (e.g., MTS, LDH)
- Microplate reader

Methodology:

- Cell Seeding:
 - Harvest and count cells.
 - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Streptovitacin A** in complete culture medium from the stock solution.
 - Remove the old medium from the wells and add the medium containing different concentrations of **Streptovitacin A**. Include vehicle control (DMSO) and untreated control wells.
 - Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Detection:

- For MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bio-reduced by viable cells into a colored formazan product.
- For LDH Assay: Collect the cell culture supernatant. Add the LDH reaction mixture to the supernatant. Lactate dehydrogenase (LDH) is released from damaged cells and catalyzes a reaction that produces a colored product.
- Data Acquisition:
 - Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 490 nm for LDH).
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control.
 - Plot the cell viability against the log concentration of **Streptovitacin A** to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Workflow for Cytotoxicity Assay

Preparation

1. Culture and Seed Cells
in 96-well Plate

2. Incubate for 24h

Treatment

3. Prepare Serial Dilutions
of Streptovitamin A

4. Treat Cells with Compound

5. Incubate for 24-72h

Detection & Analysis

6. Add Cytotoxicity Reagent
(e.g., MTS or LDH)

7. Measure Absorbance

8. Calculate IC50

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